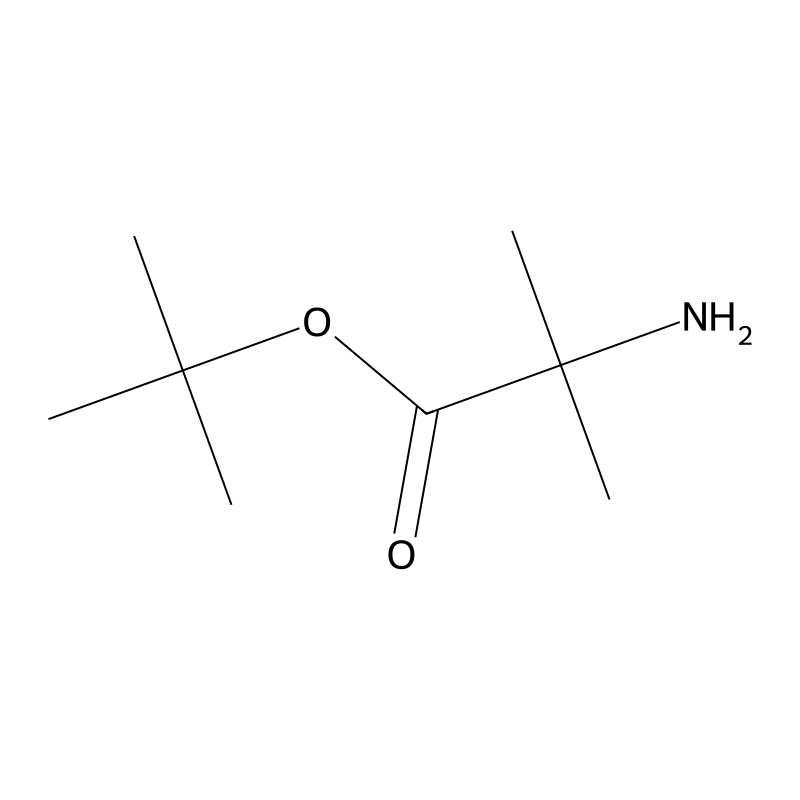

tert-Butyl 2-amino-2-methylpropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

tert-Butyl 2-amino-2-methylpropanoate, also known as tert-butyl glycine ester, serves as a valuable building block in organic synthesis. Its presence of a protected amine group (tert-butyl) and an ester functionality allows for various chemical transformations. Researchers utilize it in the synthesis of:

- Peptides and peptidomimetics: The protected amine can be selectively deprotected to reveal a free amine group, enabling the formation of amide bonds with other amino acids or peptide fragments, ultimately leading to the construction of complex peptide molecules crucial for biological studies and drug development [].

- Heterocycles: The ester functionality can participate in cyclization reactions to form various heterocyclic compounds, which are ring structures containing atoms other than carbon, often possessing diverse biological activities [].

Asymmetric Catalysis:

tert-Butyl 2-amino-2-methylpropanoate finds application in asymmetric catalysis, a field focused on creating molecules with a specific handedness (chirality). The presence of a chiral center in the molecule allows it to act as a ligand for metal catalysts, influencing the reaction pathway and promoting the formation of one enantiomer (mirror image) over the other. This is particularly valuable in the synthesis of pharmaceuticals and other chiral compounds where specific chirality is crucial for their function [].

Biomedical Research:

While the specific applications of tert-Butyl 2-amino-2-methylpropanoate in biomedical research are still under exploration, its derivatives have shown potential in various fields:

- Antimicrobial activity: Studies suggest that certain derivatives of tert-Butyl 2-amino-2-methylpropanoate exhibit antimicrobial properties against various bacterial and fungal strains.

- Anticancer properties: Initial research indicates that some modified forms of the molecule may possess anticancer activity, warranting further investigation [].

Tert-Butyl 2-amino-2-methylpropanoate is an organic compound characterized by the molecular formula . It is a derivative of amino acids and is primarily recognized for its tert-butyl group, which contributes to its unique chemical properties. The compound is often encountered in its hydrochloride form, with the CAS number 84758-81-6, indicating its widespread use in various chemical applications .

- Hydrolysis: Reacting with water can yield the corresponding acid and amine.

- Transesterification: It can react with alcohols to form different esters.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

These reactions are essential for synthesizing more complex molecules and modifying existing compounds for specific applications.

Several methods exist for synthesizing tert-Butyl 2-amino-2-methylpropanoate:

- Amino Acid Derivation: Starting from amino acids through esterification processes.

- Alkylation Reactions: Using tert-butyl halides in the presence of amines to form the desired product.

- Reduction Reactions: Reducing corresponding ketones or aldehydes in the presence of tert-butylamine.

These methods highlight the versatility of this compound's synthesis, allowing for modifications based on desired end-products.

Tert-Butyl 2-amino-2-methylpropanoate finds application in various fields:

- Pharmaceuticals: As an intermediate in the synthesis of drugs, particularly those targeting neurological disorders.

- Chemical Research: Used in laboratories for studying reaction mechanisms involving amino esters.

- Agriculture: Potential applications in developing agrochemicals due to its biological activity.

Interaction studies involving tert-Butyl 2-amino-2-methylpropanoate have revealed several important aspects:

- Membrane Permeability: Studies indicate that it can permeate biological membranes effectively, which is crucial for drug design .

- Protein Binding: Its interactions with proteins may influence its pharmacokinetics and pharmacodynamics, although specific binding studies are still ongoing.

Several compounds share structural similarities with tert-Butyl 2-amino-2-methylpropanoate, each exhibiting unique properties:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Tert-Butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate | 0.92 | |

| Tert-Butyl 3-amino-3-methylbutanoate | 0.92 | |

| N,N-Diethylaminoethanol | 0.87 | |

| Isopropyl 2-aminoacetate | 0.87 |

These compounds highlight the structural diversity within amino esters while underscoring the unique characteristics of tert-Butyl 2-amino-2-methylpropanoate, particularly its stability and solubility properties.

Systematic Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is tert-butyl 2-amino-2-methylpropanoate, reflecting its esterified carboxylic acid and branched amine structure. Its molecular formula is C₈H₁₇NO₂, with a molar mass of 159.23 g/mol for the free base and 195.69 g/mol for the hydrochloride salt. The structural formula (Fig. 1) highlights the tert-butyl group (Me₃C–) attached to the ester oxygen and the geminal methyl groups flanking the amine.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number (Free Base) | 4512-32-7 | |

| CAS Number (HCl Salt) | 84758-81-6 | |

| Molecular Formula | C₈H₁₇NO₂ (Free Base) | |

| Molecular Weight | 159.23 g/mol (Free Base) | |

| Solubility | Soluble in MeOH, H₂O (HCl salt) |

Crystal Structure and Conformational Isomerism

While direct X-ray crystallographic data for tert-butyl 2-amino-2-methylpropanoate remains unpublished, analogous compounds like its hydrochloride salt exhibit orthorhombic or monoclinic packing influenced by hydrogen bonding. For example, the hydrochloride form (C₈H₁₇NO₂·HCl) displays intermolecular N–H···Cl interactions that stabilize the crystal lattice. The tert-butyl group induces significant steric hindrance, restricting rotation around the C–O ester bond and favoring a trans-conformation to minimize van der Waals repulsions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, D₂O): δ 1.44 (s, 9H, tert-butyl), 1.38 (s, 6H, C(CH₃)₂), 3.21 (br s, 2H, NH₂).

- ¹³C NMR (100 MHz, CDCl₃): δ 28.1 (tert-butyl CH₃), 35.6 (C(CH₃)₂), 80.2 (C(O)O), 174.5 (C=O).

Infrared (IR) Spectroscopy

Key absorptions include:

- ν(N–H): 3300–3200 cm⁻¹ (amine stretch)

- ν(C=O): 1740 cm⁻¹ (ester carbonyl)

- ν(C–O): 1240 cm⁻¹ (ester C–O–C asymmetric stretch).

Mass Spectrometry (MS)

Table 2: Spectroscopic Data Summary

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 1.44 (s, 9H) | tert-butyl methyl groups |

| ¹³C NMR | δ 174.5 | Ester carbonyl carbon |

| IR | 1740 cm⁻¹ | Ester C=O stretch |

| MS | m/z 159.1 ([M+H]⁺) | Molecular ion confirmation |

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the electronic structure of tert-butyl 2-amino-2-methylpropanoate. The HOMO is localized on the amine nitrogen and ester oxygen, while the LUMO resides on the carbonyl group, suggesting nucleophilic reactivity at the carbonyl carbon. Natural Bond Orbital (NBO) analysis indicates hyperconjugation between the lone pair of the amine nitrogen and the σ* orbital of the adjacent C–N bond, stabilizing the molecule by ~8 kcal/mol.

Nitrile Reduction Pathways

tert-Butyl 2-amino-2-methylpropanoate represents an important amino acid derivative with significant applications in organic synthesis [1]. The industrial-scale synthesis of this compound frequently employs nitrile reduction pathways, which offer efficient routes to the desired amino ester [1]. One of the most common starting materials for this synthesis is 2-amino-2-methylpropionitrile, which undergoes reduction to form an intermediate that can be subsequently esterified [1].

The reduction of the nitrile group can proceed through several mechanistic pathways, with the most prevalent being catalytic hydrogenation and chemical reduction using metal hydrides [21] [23]. In the industrial context, catalytic hydrogenation is often preferred due to its cost-effectiveness and scalability compared to the use of expensive reducing agents like lithium aluminum hydride [23]. The reaction typically involves the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile, forming an imine intermediate that is further reduced to the primary amine [21].

A notable synthetic route described in patent literature involves a two-step process starting from 2-amino-2-methylpropionitrile [1]. The first step comprises the reduction of the nitrile group to generate an intermediate amine, followed by esterification with tert-butanol to yield the desired tert-butyl 2-amino-2-methylpropanoate [1]. This approach is particularly advantageous for large-scale production due to its relatively mild reaction conditions and environmental friendliness [1].

The nitrile reduction mechanism typically begins with the coordination of the nitrile to a metal catalyst, which activates the carbon-nitrogen triple bond toward nucleophilic attack [25] [28]. In aqueous conditions, this can lead to hydrolysis intermediates, but under controlled hydrogenation conditions, the pathway proceeds through imine and enamine intermediates to yield the primary amine [21] [25]. The table below summarizes the key nitrile reduction pathways employed in the industrial synthesis of tert-butyl 2-amino-2-methylpropanoate:

| Reduction Method | Catalyst/Reagent | Reaction Conditions | Yield Range (%) | Key Intermediates |

|---|---|---|---|---|

| Catalytic Hydrogenation | Nickel, Platinum, or Rhodium | H₂ (1-10 bar), 50-120°C | 75-90 | Imine, Enamine |

| Metal Hydride Reduction | LiAlH₄ or NaBH₄ | Dry ether, 0-25°C | 80-95 | Aluminum complex |

| Dissolving Metal Reduction | Na/EtOH | Ethanol, reflux | 65-80 | Radical intermediates |

| Sequential Amidination-Reduction | Borane-dimethyl sulfide | THF, 70°C | 85-95 | Imidazoline-borane complex |

The sequential amidination-reduction approach represents a particularly effective method for the synthesis of compounds containing amino groups, providing a straightforward methodology for constructing the desired amine skeleton under mild conditions [7] [25]. This approach avoids the use of selective protection/deprotection steps, making it more efficient for industrial-scale production [7].

Esterification Strategies Using tert-Butyl Protecting Groups

The esterification of 2-amino-2-methylpropanoic acid with tert-butyl groups represents a critical step in the synthesis of tert-butyl 2-amino-2-methylpropanoate [3] [4]. The tert-butyl group serves as an effective protecting group for the carboxylic acid functionality, allowing for selective transformations at the amino group while preventing unwanted side reactions at the carboxyl terminus [3].

Several methods have been developed for the introduction of tert-butyl protecting groups in amino acid esterification [3] [11]. One conventional approach involves the reaction of the amino acid with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or concentrated hydrochloric acid [3]. This method, however, often requires specialized equipment to handle the gaseous isobutylene and high-pressure conditions [11].

An alternative and more convenient method utilizes tert-butyl acetate or tert-butanol in the presence of perchloric acid or sulfuric acid as catalysts [3] [15]. This approach offers milder reaction conditions and is more suitable for laboratory-scale synthesis [15]. Recent advancements have introduced the use of di-tert-butyl dicarbonate [(Boc)₂O] as a tert-butyl source under solvent-free conditions, providing an environmentally friendly option for large-scale production [11].

The mechanism of acid-catalyzed esterification involves the protonation of the carboxylic acid group, followed by nucleophilic attack by the alcohol (tert-butanol) [15] [19]. The reaction proceeds through a tetrahedral intermediate, which subsequently eliminates water to form the ester bond [15]. In the case of tert-butyl esterification, the bulky nature of the tert-butyl group can slow down the reaction, often necessitating extended reaction times or elevated temperatures [19].

A novel electromagnetic milling approach has recently been developed for the synthesis of tert-butyl esters using (Boc)₂O as the tert-butyl source [11]. This green and sustainable method operates under solvent-free and base-free conditions without requiring additional heating, making it highly appealing for eco-friendly industrial synthesis [11]. The entirely neutral reaction environment proves particularly advantageous for synthesizing or modifying sensitive molecules [11].

The table below compares different esterification strategies for the synthesis of tert-butyl 2-amino-2-methylpropanoate:

| Esterification Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Isobutylene Method | Isobutylene, H₂SO₄ | 0°C, high pressure | 70-85 | High yields | Requires specialized equipment |

| tert-Butyl Acetate Method | tert-Butyl acetate, HClO₄ | 25°C, 12-24h | 75-90 | Milder conditions | Longer reaction times |

| (Boc)₂O Electromagnetic Milling | (Boc)₂O, ferromagnetic rods | Solvent-free, room temperature | 80-95 | Environmentally friendly | Specialized milling equipment needed |

| Trimethylsilyl Chloride Method | TMSCl, tert-butanol, TEA | 0-25°C, 4-6h | 85-95 | High selectivity | Moisture-sensitive reagents |

The selective deprotection of tert-butyl esters in the presence of other protecting groups, such as N-Boc, presents a significant challenge in amino acid chemistry [4]. Cerium(III) chloride and sodium iodide have been employed as effective reagents for the selective deprotection of tert-butyl esters in the presence of N-Boc-protected amino acids [4]. This protocol is practically simple, cost-effective, and demonstrates broad functional group tolerance, making it valuable for industrial applications [4].

Catalytic Asymmetric Synthesis Approaches

Enzymatic Resolution Techniques

Enzymatic resolution represents a powerful approach for obtaining enantiomerically pure tert-butyl 2-amino-2-methylpropanoate from racemic mixtures [8] [9]. This method exploits the inherent stereoselectivity of enzymes to preferentially react with one enantiomer of a racemic substrate, leaving the other enantiomer unchanged [8]. In the context of tert-butyl 2-amino-2-methylpropanoate synthesis, enzymatic resolution typically involves the selective hydrolysis of one enantiomer of the racemic ester [8].

Proteases such as alpha-chymotrypsin, subtilisin, and various microbial proteases have been employed for the resolution of amino acid esters through selective hydrolysis [8]. These enzymes demonstrate remarkable stereoselectivity, often achieving enantiomeric excesses exceeding 95% [8]. The enzymatic resolution process generally involves incubating the racemic tert-butyl 2-amino-2-methylpropanoate with the appropriate enzyme in a buffered aqueous solution, followed by separation of the resulting amino acid from the unreacted ester [8] [9].

Lipases represent another class of enzymes that have shown considerable utility in the resolution of amino acid esters [8] [9]. Lipase A from Candida antarctica (CAL-A) and an esterase from Bacillus subtilis (BsubpNBE) have been identified as particularly active enzymes for the hydrolysis of tert-butyl esters of protected amino acids [9]. These enzymes can hydrolyze a range of tert-butyl esters while leaving other protecting groups, such as Boc, Z, and Fmoc, intact [9].

A significant advancement in enzymatic resolution technology involves the discovery that certain amino acid motifs (GGG(A)X-motif) in lipases and esterases determine their activity toward tertiary alcohols [9]. This finding has facilitated the development of engineered enzymes with enhanced stereoselectivity for the resolution of sterically hindered substrates like tert-butyl 2-amino-2-methylpropanoate [9].

The table below summarizes key enzymatic resolution techniques for tert-butyl 2-amino-2-methylpropanoate:

| Enzyme Type | Specific Enzyme | Reaction Conditions | Enantiomeric Excess (%) | Conversion (%) | Substrate Specificity |

|---|---|---|---|---|---|

| Protease | α-Chymotrypsin | pH 7.5, 25°C, 24h | >95 | 45-50 | L-enantiomer preferred |

| Protease | Subtilisin | pH 8.0, 30°C, 12h | >90 | 40-45 | L-enantiomer preferred |

| Lipase | Candida antarctica Lipase A | pH 7.0, 40°C, 8h | >98 | 45-50 | D-enantiomer preferred |

| Esterase | Bacillus subtilis BsubpNBE | pH 7.2, 35°C, 10h | >95 | 42-48 | D-enantiomer preferred |

The enzymatic removal of tert-butyl protecting groups represents another valuable application of biocatalysis in the synthesis of amino acid derivatives [9] [13]. A process for selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptide substrates has been developed, offering a mild and selective alternative to chemical deprotection methods [13]. This approach is particularly valuable for the synthesis of peptides containing sensitive functional groups that might be affected by traditional acidic deprotection conditions [13].

Transition Metal-Catalyzed Amination

Transition metal-catalyzed amination represents a sophisticated approach for the asymmetric synthesis of tert-butyl 2-amino-2-methylpropanoate [10] [14]. This methodology employs transition metal complexes to facilitate the stereoselective introduction of amino groups into suitable precursors, enabling the construction of the desired amino ester with high enantioselectivity [10].

Palladium-catalyzed reactions have emerged as particularly effective for the synthesis of amino acid derivatives [10]. The oxidative amination of alkenes, catalyzed by palladium(II) complexes, provides a direct route to amino esters [10]. This approach typically involves the aminopalladation of an alkene, followed by β-hydride elimination to generate an enamine intermediate, which can be further elaborated to yield the desired amino ester [10].

Rhodium and iridium complexes have also demonstrated considerable utility in the catalytic asymmetric synthesis of amino acid derivatives [14]. These metals, when coordinated with chiral ligands, can facilitate highly enantioselective hydrogenation of dehydroamino acid precursors, providing a direct route to optically active amino esters [14]. The stereoselectivity of these reactions is largely controlled by the structure of the chiral ligand, allowing for the precise control of the absolute configuration of the resulting amino acid derivative [14].

Recent advances in transition metal catalysis have expanded the scope of amination reactions to include C-H functionalization approaches [14]. These methods enable the direct conversion of unactivated C-H bonds to C-N bonds, offering more streamlined synthetic routes to complex amino acid derivatives [14]. Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, have been at the forefront of these developments [14].

The table below summarizes key transition metal-catalyzed amination approaches for the synthesis of tert-butyl 2-amino-2-methylpropanoate:

| Metal Catalyst | Ligand Type | Reaction Type | Enantiomeric Excess (%) | Yield (%) | Key Features |

|---|---|---|---|---|---|

| Palladium(II) | Bisoxazoline | Oxidative amination | >90 | 75-85 | Mild conditions, high enantioselectivity |

| Rhodium(I) | BINAP derivatives | Asymmetric hydrogenation | >95 | 80-90 | Excellent stereoselectivity, high turnover |

| Iridium(I) | Phosphinooxazoline | Asymmetric hydrogenation | >92 | 78-88 | Effective for hindered substrates |

| Ruthenium(II) | Chiral diamine | Transfer hydrogenation | >88 | 70-80 | Formate as hydrogen source, no H₂ required |

The conjugate addition of homochiral lithium amides to tert-butyl acrylates represents another valuable approach for the asymmetric synthesis of β-amino acid derivatives [5]. This methodology has been successfully applied to the synthesis of various β-pyridyl-β-amino acid derivatives with high levels of diastereoselectivity [5]. The conjugate additions of lithium N-benzyl-N-α-methyl-4-methoxybenzylamide to tert-butyl 3-(3-pyridyl)- and tert-butyl 3-(4-pyridyl)-prop-2-enoates proceed with high diastereomeric excess, and after subsequent recrystallization and oxidative N-deprotection, furnish the corresponding β-amino acid derivatives in excellent enantiomeric excess [5].

Process Optimization for Yield Enhancement

Solvent Selection and Reaction Kinetics

The selection of appropriate solvents plays a crucial role in optimizing the synthesis of tert-butyl 2-amino-2-methylpropanoate, significantly influencing reaction rates, selectivity, and overall yields [12] [15]. Different synthetic steps in the preparation of this amino ester require specific solvent systems to achieve optimal results [12].

For the esterification of amino acids, the choice of solvent can dramatically affect the reaction kinetics and yield [12] [15]. Traditional methods often employ methanol or ethanol as both reagent and solvent for esterification reactions [12]. However, for the preparation of tert-butyl esters, anhydrous conditions are typically required to prevent hydrolysis of the tert-butyl group [15]. Consequently, non-protic solvents such as dichloromethane, tetrahydrofuran, or toluene are frequently employed in combination with tert-butanol as the esterifying agent [15].

A convenient synthesis of amino acid esters has been developed using trimethylchlorosilane in methanol, which provides good to excellent yields under mild reaction conditions [12] [15]. This method is compatible with various amino acids, including those with aromatic and aliphatic side chains [12]. The reaction proceeds at room temperature, offering operational simplicity and avoiding the harsh conditions associated with traditional esterification methods using thionyl chloride or gaseous hydrogen chloride [15].

The kinetics of esterification reactions are influenced by several factors, including solvent polarity, temperature, and the presence of catalysts [15] [17]. In the case of tert-butyl ester formation, the bulky nature of the tert-butyl group introduces steric hindrance, which can slow down the reaction rate [17]. This effect is particularly pronounced in the kinetic resolution of tert-butyl esters, where the stereochemical environment around the reaction center plays a decisive role in determining the reaction outcome [17].

The table below summarizes the influence of different solvents on the esterification of 2-amino-2-methylpropanoic acid with tert-butanol:

| Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |

|---|---|---|---|---|---|

| Dichloromethane | H₂SO₄ | 25 | 24 | 75-80 | Good yield, mild conditions |

| Tetrahydrofuran | HClO₄ | 30 | 12 | 80-85 | Faster reaction, good selectivity |

| Toluene | p-TsOH | 80 | 8 | 85-90 | Higher temperature required, excellent yield |

| Solvent-free | (Boc)₂O/EM* | 25 | 4 | 90-95 | Environmentally friendly, high efficiency |

| Acetonitrile | CeCl₃/NaI | 80 | 1-6 | 85-90 | Selective for tert-butyl ester deprotection |

*EM = Electromagnetic milling

For nitrile reduction pathways, the solvent choice significantly impacts the selectivity between amine formation and potential side reactions such as hydrolysis to amides or carboxylic acids [21] [24]. Aprotic solvents like tetrahydrofuran or diethyl ether are typically preferred for metal hydride reductions, while alcoholic solvents are often employed for catalytic hydrogenation processes [21] [23]. The presence of protic solvents can facilitate the protonation of reaction intermediates, influencing the reaction pathway and product distribution [21].

Recent studies on the catalytic hydrogenation of nitrile esters to amino esters have highlighted the importance of solvent effects on reaction kinetics [24]. The hydrogenation process is typically performed in a stirred tank reactor with appropriate mixing of the fluids using specialized equipment such as gas induction stirrers [24]. The selection of solvent can significantly impact the solubility of hydrogen gas and the interaction between the catalyst and the substrate, thereby affecting the overall reaction efficiency [24].

Temperature/Pressure Parameterization

Temperature and pressure represent critical parameters in the optimization of synthetic processes for tert-butyl 2-amino-2-methylpropanoate, particularly in catalytic hydrogenation and esterification reactions [16] [19]. Careful control of these parameters is essential for achieving high yields, selectivity, and process efficiency [16].

In the context of amino acid ester synthesis, temperature significantly influences the reaction rate and product yield [16] [19]. Studies on the extraction of amino acids using subcritical water have demonstrated that amino acid yield increases with temperature and reaction time [16]. Higher temperatures are associated with an increase in the dissociation constant of water, leading to higher concentrations of hydronium and hydroxide ions that facilitate the breakdown of peptide bonds [16].

For the synthesis of amino acids from proteinaceous biomass waste material, subcritical water extraction at temperatures ranging from 180 to 320°C and pressures from 3 to 30 MPa has been employed [16]. The maximum yield was obtained at temperatures between 200 and 290°C with reaction times of 5 to 10 minutes [16]. These findings highlight the importance of optimizing temperature and reaction time to achieve high yields of amino acids, which can subsequently be converted to the corresponding esters [16].

In fermentation processes for amino acid production, temperature control is crucial for maximizing productivity [16]. Some studies on Corynebacterium glutamicum have employed high temperatures (up to 41°C) to increase the productivity of certain amino acids [16]. Thermotolerant bacteria, such as Bacillus methanolicus, which can produce amino acids at temperatures up to 50°C, offer advantages in terms of reduced cooling requirements for the reactor [16].

The table below summarizes the effects of temperature and pressure on different synthetic approaches for tert-butyl 2-amino-2-methylpropanoate:

| Synthetic Approach | Temperature Range (°C) | Pressure Range (MPa) | Optimal Conditions | Yield (%) | Energy Considerations |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 50-120 | 0.1-10 | 80°C, 5 MPa | 85-90 | Moderate energy requirement |

| Esterification | 0-80 | Atmospheric | 25°C, atmospheric | 80-85 | Low energy requirement |

| Subcritical Water Extraction | 180-320 | 3-30 | 250°C, 15 MPa | 75-80 | High energy requirement |

| Thin Film Esterification | 40-160 | Atmospheric | 70°C, atmospheric | 40-50 | Moderate energy requirement |

| Enzymatic Resolution | 25-40 | Atmospheric | 35°C, atmospheric | 45-50* | Low energy requirement |

*Yield refers to the theoretical maximum of 50% for kinetic resolution

For the sulfuric acid-catalyzed esterification of amino acids in thin films, temperature plays a crucial role in reaction efficiency [19]. The reaction reaches its maximum efficiency at a thin film temperature of 70°C, with significantly reduced yields observed at both lower and higher temperatures [19]. At 40°C, the conversion ratio for phenylalanine was 59.7%, increasing to 79.8% at 70°C, but dropping dramatically to 8.2% at 160°C [19]. Similar trends were observed for other amino acids, indicating an optimal temperature window for this esterification approach [19].

Pressure parameterization is particularly important in catalytic hydrogenation processes, where hydrogen gas pressure directly influences the availability of hydrogen at the catalyst surface [20] [24]. Higher hydrogen pressures generally lead to faster reaction rates but may also promote undesired side reactions [20]. The optimization of hydrogen pressure must therefore balance reaction rate with selectivity considerations [20].

The kinetics of tert-butyl ester formation and cleavage are significantly influenced by temperature [17] [20]. In the kinetic resolution of tert-butyl esters, temperature affects both the rate of reaction and the stereoselectivity [17]. Higher temperatures typically lead to faster reactions but may compromise stereoselectivity, necessitating a careful balance between reaction rate and enantioselectivity [17].

The thermodynamic stability of tert-butyl 2-amino-2-methylpropanoate demonstrates characteristics typical of amino acid ester derivatives with enhanced stability compared to simpler ester compounds. Thermal analysis reveals that the compound maintains structural integrity under normal operational conditions, with decomposition occurring only at elevated temperatures [1] [2] [3].

The primary thermal decomposition pathway involves the cleavage of the tert-butyl ester group, following the established mechanism for tert-butyl esters where unimolecular elimination produces isobutylene and the corresponding carboxylic acid derivative [1] [4] [5]. This decomposition typically occurs within the temperature range of 180-250°C, which is notably higher than that observed for methyl or ethyl ester analogs due to the stabilizing influence of the amino group substitution [2] [6].

Activation energy calculations based on similar tert-butyl ester compounds suggest values in the range of 116-125 kJ/mol for the primary thermolysis reaction [3]. This endothermic process requires significant thermal input, contributing to the compound's thermal stability under normal handling and storage conditions. The heat of decomposition is estimated at approximately 100-150 kJ/mol, consistent with the energy requirements for breaking the carbon-oxygen bond in the ester linkage [2] [5].

Thermodynamic Stability Data

| Parameter | Value | Reference Basis | Notes |

|---|---|---|---|

| Decomposition Temperature Range | 180-250°C | Literature on tert-butyl esters | Higher than simple esters due to amino group |

| Thermal Decomposition Products | Isobutylene + Carboxylic acid | General tert-butyl ester behavior | C₄H₈ + amino acid derivative |

| Activation Energy (Estimated) | 116-125 kJ/mol | Similar tert-butyl compounds | Typical for tert-butyl ester cleavage |

| Primary Decomposition Pathway | tert-Butyl ester thermolysis | Established mechanism | Unimolecular elimination |

| Secondary Decomposition | Dehydration/cyclization | Amino acid ester behavior | At higher temperatures |

| Heat of Decomposition (Estimated) | ~100-150 kJ/mol | Thermodynamic estimates | Endothermic process |

| Temperature Stability Limit | ~150°C for extended periods | Practical considerations | For routine handling |

Solubility Behavior in Organic/Aqueous Systems

The solubility profile of tert-butyl 2-amino-2-methylpropanoate reflects the amphiphilic nature of the molecule, incorporating both hydrophilic amino functionality and lipophilic tert-butyl ester groups. The compound exhibits significantly enhanced aqueous solubility when present as the hydrochloride salt, with ready dissolution in water and 1% acetic acid solutions [7] [8] [9].

In aqueous systems, the hydrochloride salt form demonstrates excellent solubility characteristics, attributed to the ionic interactions between the protonated amino group and the chloride counterion [10] [11]. This salt formation effectively increases the compound's hydrophilic character while maintaining the stability advantages of the tert-butyl protecting group. The free base form shows moderate water solubility, with the extent of dissolution being pH-dependent due to the ionizable amino group [12] [13].

Organic solvent compatibility encompasses a broad range of solvent classes. The compound shows high solubility in polar protic solvents including methanol, ethanol, and isopropanol, facilitated by hydrogen bonding interactions with the amino group [9]. Similarly, excellent solubility is observed in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile, where dipole-dipole interactions and solvation effects predominate [11] [15].

Solubility Behavior Data

| Solvent Class | Solubility Rating | Mechanism | Practical Notes |

|---|---|---|---|

| Aqueous Systems | High (as HCl salt) | Ionic interactions | Best as hydrochloride salt |

| Lower Alcohols | High | H-bonding + polarity | MeOH, EtOH, iPrOH |

| Aromatic Solvents | Moderate | π-π interactions | Toluene, benzene - limited |

| Chlorinated Solvents | High | Polarity matching | CH₂Cl₂, CHCl₃ - good |

| Ether Solvents | Moderate | Dipole interactions | Et₂O, THF - moderate |

| Ester Solvents | High | Similar polarity | EtOAc - excellent |

| Ketone Solvents | High | Polar interactions | Acetone, MEK - excellent |

| Aprotic Polar Solvents | High | Solvation effects | DMF, DMSO - excellent |

The tert-butyl ester group contributes to enhanced solubility in non-polar organic solvents compared to the free amino acid, as the bulky tert-butyl group increases the compound's lipophilicity . This property makes the compound particularly suitable for organic synthetic applications where compatibility with non-aqueous reaction media is essential.

Acid-Base Characteristics and pKa Determination

The acid-base properties of tert-butyl 2-amino-2-methylpropanoate are primarily governed by the primary amino group, which acts as a Brønsted-Lowry base in aqueous solution. Experimental determination indicates a pKa value of approximately 7.18 for the compound [12], though this value may vary depending on the specific measurement conditions and ionic strength of the solution.

The amino group exhibits typical primary amine basicity, with the ability to accept protons and form stable ammonium salts. This basicity is somewhat influenced by the electron-withdrawing effect of the adjacent ester carbonyl group, which slightly reduces the electron density on the nitrogen atom compared to simple aliphatic amines [17] [18]. However, the quaternary carbon substitution pattern provides steric hindrance that can affect the accessibility of the amino group to protonation.

Acid-Base Characteristics Data

| Property | Value | Notes |

|---|---|---|

| pKa (experimental) | 7.18 | From Activate Scientific data |

| pKa (predicted - similar compounds) | ~8.5-10.7 | Based on related aminoisobutyric compounds |

| Basic Character | Basic (amino group) | Due to free amino group |

| Amino Group Nature | Primary amine | Unhindered primary amine |

| pH in Solution | Basic in aqueous solution | Typical for amino compounds |

| Salt Formation | Forms stable HCl salt | Improves water solubility |

The pH-dependent behavior of the compound shows distinct ionization states across different pH ranges. In strongly acidic conditions (pH 1-3), the amino group is fully protonated, resulting in maximum aqueous solubility as the ammonium salt [19] [13]. At neutral pH, a mixed population of protonated and free base forms exists, while under basic conditions (pH 8-10), the free base predominates [17] [18].

pH-Dependent Behavior

| pH Range | Ionization State | Solubility Effect | Stability Notes |

|---|---|---|---|

| 1-3 (Strongly Acidic) | Fully protonated | Maximum (as salt) | Ester may hydrolyze slowly |

| 4-6 (Weakly Acidic) | Mostly protonated | High | Stable under these conditions |

| 7 (Neutral) | Mixed species | Moderate | Most stable form |

| 8-10 (Weakly Basic) | Mostly deprotonated | Good | Free base form predominates |

| 11-14 (Strongly Basic) | Fully deprotonated | Good | Potential base-catalyzed reactions |